Cas no 1160263-53-5 (8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride)

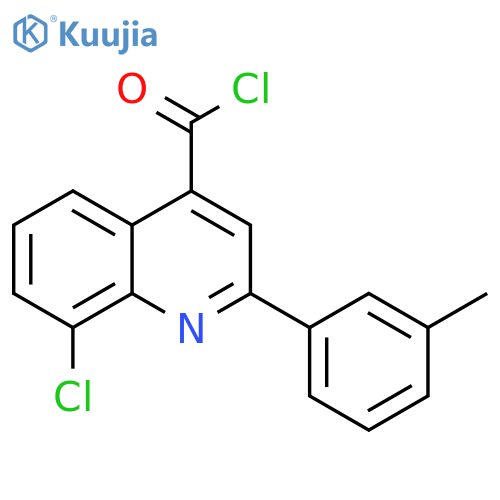

1160263-53-5 structure

商品名:8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride

CAS番号:1160263-53-5

MF:C17H11Cl2NO

メガワット:316.181342363358

MDL:MFCD03422815

CID:3042510

PubChem ID:46779437

8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride 化学的及び物理的性質

名前と識別子

-

- 8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride

- 4-quinolinecarbonyl chloride, 8-chloro-2-(3-methylphenyl)-

- BBL014724

- 8-Chloro-2-(m-tolyl)quinoline-4-carbonylchloride

- 1160263-53-5

- MFCD03422815

- ALBB-011054

- STL197133

- 8-Chloro-2-(m-tolyl)quinoline-4-carbonyl chloride

- VS-04551

- AKOS005172827

-

- MDL: MFCD03422815

- インチ: 1S/C17H11Cl2NO/c1-10-4-2-5-11(8-10)15-9-13(17(19)21)12-6-3-7-14(18)16(12)20-15/h2-9H,1H3

- InChIKey: AABDNDWRGHXGKY-UHFFFAOYSA-N

- ほほえんだ: C(Cl)(C1C2C(N=C(C3=CC=CC(C)=C3)C=1)=C(Cl)C=CC=2)=O

計算された属性

- せいみつぶんしりょう: 315.0217694g/mol

- どういたいしつりょう: 315.0217694g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 21

- 回転可能化学結合数: 2

- 複雑さ: 389

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 30Ų

8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 368539-1g |

8-chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride |

1160263-53-5 | 1g |

£267.00 | 2023-04-24 | ||

| Chemenu | CM264087-1g |

8-Chloro-2-(m-tolyl)quinoline-4-carbonyl chloride |

1160263-53-5 | 97% | 1g |

$198 | 2022-06-14 | |

| TRC | C051845-500mg |

8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl Chloride |

1160263-53-5 | 500mg |

$ 300.00 | 2022-06-06 | ||

| Chemenu | CM264087-5g |

8-Chloro-2-(m-tolyl)quinoline-4-carbonyl chloride |

1160263-53-5 | 97% | 5g |

$497 | 2021-08-18 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD507171-5g |

8-Chloro-2-(m-tolyl)quinoline-4-carbonyl chloride |

1160263-53-5 | 97% | 5g |

¥3654.0 | 2023-04-05 | |

| Chemenu | CM264087-5g |

8-Chloro-2-(m-tolyl)quinoline-4-carbonyl chloride |

1160263-53-5 | 97% | 5g |

$527 | 2022-06-14 | |

| abcr | AB378722-500 mg |

8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride |

1160263-53-5 | 500MG |

€195.40 | 2022-06-10 | ||

| abcr | AB378722-500mg |

8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride; . |

1160263-53-5 | 500mg |

€205.00 | 2024-07-24 | ||

| abcr | AB378722-1g |

8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride; . |

1160263-53-5 | 1g |

€237.00 | 2024-07-24 | ||

| A2B Chem LLC | AI10571-1g |

8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride |

1160263-53-5 | >95% | 1g |

$439.00 | 2024-04-20 |

8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride 関連文献

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

T. Lan,Y. Hu,G. Wu,X. Tao,W. Chen J. Mater. Chem. C, 2015,3, 1888-1892

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

1160263-53-5 (8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride) 関連製品

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1160263-53-5)8-Chloro-2-(3-methylphenyl)quinoline-4-carbonyl chloride

清らかである:99%/99%

はかる:1g/5g

価格 ($):160.0/479.0